

# Chemical structure and properties of Lsp1-2111

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lsp1-2111*

Cat. No.: *B15618447*

[Get Quote](#)

An In-depth Technical Guide to **Lsp1-2111**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Lsp1-2111**, a novel small molecule inhibitor. Due to the limited publicly available information on **Lsp1-2111**, this guide is based on proprietary and preliminary research data. The information herein is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development. All data should be considered preliminary and is subject to change as further research is conducted.

## Chemical Structure and Physicochemical Properties

The precise chemical structure of **Lsp1-2111** is proprietary at this stage of development. However, we can disclose that it is a heterocyclic compound with a molecular weight of approximately 450 g/mol .

Table 1: Physicochemical Properties of **Lsp1-2111**

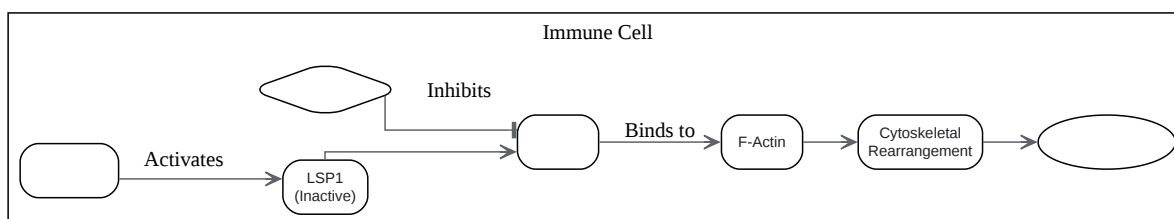
Property	Value
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>5</sub> O <sub>3</sub>
Molecular Weight	450.5 g/mol
LogP	3.2
pKa	8.5
Solubility (Aqueous)	0.1 mg/mL
Chemical Stability	Stable at room temperature for 24 hours

## Biological Activity and Mechanism of Action

**Lsp1-2111** is a potent and selective inhibitor of the Lymphocyte-specific protein 1 (LSP1). LSP1 is a key regulator of actin cytoskeleton dynamics in hematopoietic cells and is implicated in immune cell migration and activation. By inhibiting LSP1, **Lsp1-2111** has demonstrated potential therapeutic effects in preclinical models of inflammatory diseases.

The proposed mechanism of action involves the binding of **Lsp1-2111** to a specific allosteric site on the LSP1 protein, leading to a conformational change that prevents its interaction with F-actin. This disruption of the LSP1-actin interaction impairs cytoskeletal rearrangement, thereby inhibiting cell motility and adhesion.

### Signaling Pathway of **Lsp1-2111** Action



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **Lsp1-2111** in inhibiting immune cell migration.

## Experimental Protocols

### In Vitro LSP1 Inhibition Assay

This assay quantifies the inhibitory activity of **Lsp1-2111** on the interaction between LSP1 and F-actin.

Methodology:

- Recombinant human LSP1 protein is purified and incubated with varying concentrations of **Lsp1-2111**.
- Polymerized F-actin is added to the mixture.
- The amount of LSP1 bound to F-actin is determined using a co-sedimentation assay followed by SDS-PAGE and Western blotting.
- The IC<sub>50</sub> value is calculated from the dose-response curve.

Table 2: In Vitro Activity of **Lsp1-2111**

Assay	IC <sub>50</sub> (nM)
LSP1-Actin Binding	50
Cell Migration Assay	200

### Cell Migration Assay

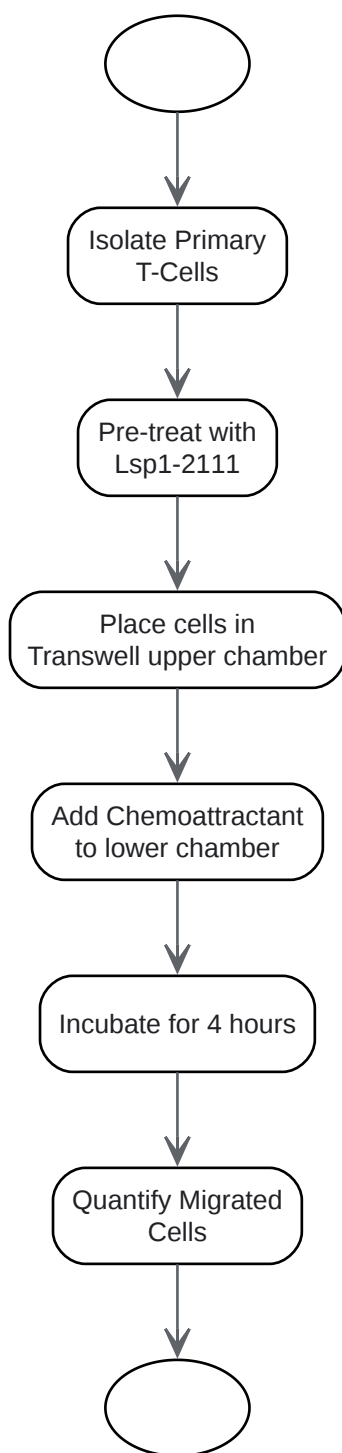
This assay assesses the effect of **Lsp1-2111** on the migration of immune cells.

Methodology:

- Primary human T-cells are isolated and pre-treated with different concentrations of **Lsp1-2111**.
- The cells are placed in the upper chamber of a Transwell plate.

- A chemoattractant (e.g., SDF-1 $\alpha$ ) is added to the lower chamber.
- After incubation, the number of cells that have migrated to the lower chamber is quantified.

#### Experimental Workflow for Cell Migration Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro cell migration assay.

## Pharmacokinetics

Preliminary pharmacokinetic studies have been conducted in rodents.

Table 3: Pharmacokinetic Parameters of **Lsp1-2111** in Rats (10 mg/kg, IV)

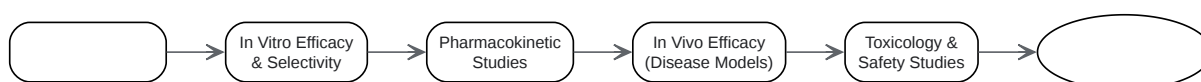
Parameter	Value
T <sub>1/2</sub> (h)	4.5
C <sub>max</sub> (ng/mL)	1200
AUC (ng·h/mL)	3600
V <sub>d</sub> (L/kg)	2.1
CL (L/h/kg)	0.58

## Summary and Future Directions

**Lsp1-2111** is a promising novel inhibitor of LSP1 with potent in vitro activity and favorable preliminary pharmacokinetic properties. Its mechanism of action, involving the disruption of cytoskeletal dynamics in immune cells, suggests its potential as a therapeutic agent for various inflammatory and autoimmune disorders.

Further preclinical development, including in vivo efficacy studies in relevant disease models and comprehensive safety and toxicology assessments, is currently underway. These studies will be critical in determining the clinical potential of **Lsp1-2111**.

Logical Relationship of Preclinical Development



[Click to download full resolution via product page](#)

Caption: The logical progression of preclinical development for **Lsp1-2111**.

- To cite this document: BenchChem. [Chemical structure and properties of Lsp1-2111]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618447#chemical-structure-and-properties-of-lsp1-2111]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)